molecular formula C15H14FNOS B2488739 3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide CAS No. 896356-50-6

3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide

Cat. No.: B2488739
CAS No.: 896356-50-6
M. Wt: 275.34
InChI Key: UYMKWKRDHINZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorophenyl)sulfanyl]-N-phenylpropanamide is a propanamide derivative featuring a 4-fluorophenyl sulfanyl group (-S-C₆H₄F) at the third carbon of the propanamide backbone and an N-phenyl substituent. The sulfanyl group contributes to its electronic and lipophilic properties, influencing reactivity and biological interactions .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c16-12-6-8-14(9-7-12)19-11-10-15(18)17-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMKWKRDHINZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide typically involves the reaction of 4-fluorothiophenol with N-phenylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The table below summarizes critical differences between 3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide and its analogs:

Compound Name Substituents/Functional Groups Molecular Weight Reported Activity Reference
3-[(4-Fluorophenyl)sulfanyl]-N-phenylpropanamide 4-Fluorophenyl sulfanyl, N-phenyl ~275.3 g/mol Not explicitly reported
3-((4-Fluorophenyl)sulfonyl)-N-phenylpropanamide (3a) 4-Fluorophenyl sulfonyl (-SO₂-) ~307.3 g/mol Synthetic intermediate
3-(4-Chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide (2c) 4-Chlorophenyl, morpholine ring ~358.8 g/mol Antibacterial (vs. S. epidermidis)
3-[(4-Chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide 4-Chlorophenyl sulfanyl, 4-sulfamoylphenyl ~475.0 g/mol Structural characterization
N-(4-Fluorophenyl)-2-{[5-(2-methyl-3-furyl)oxadiazolyl]sulfanyl}propanamide Oxadiazole-furan hybrid, sulfanyl linker ~373.4 g/mol Not explicitly reported
Key Observations:
  • Bioactivity : The morpholine-containing analog 2c exhibits antibacterial activity, suggesting that bulky substituents (e.g., morpholine) enhance interactions with bacterial targets .

Physicochemical Properties

  • Solubility : The sulfanyl group may improve solubility in organic solvents compared to sulfonyl or charged groups.
  • Stability : Sulfanyl compounds are generally less oxidation-prone than thiol (-SH) analogs but more reactive than sulfones .

Biological Activity

3-[(4-Fluorophenyl)sulfanyl]-N-phenylpropanamide, identified by its CAS number 896356-50-6, is a compound that has attracted attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a propanamide backbone with a 4-fluorophenyl sulfanyl group and a phenyl substituent. This unique structure may contribute to its interactions with various biological targets.

Biological Activity Overview

Research indicates that 3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects, making it a candidate for further investigation in the treatment of bacterial infections.
  • Anticancer Activity : There is evidence that compounds with similar structures can inhibit cancer cell proliferation. The specific mechanisms and efficacy of this compound in cancer models require more detailed exploration.
  • Enzyme Inhibition : The compound may interact with specific enzymes, influencing their activity and potentially leading to therapeutic applications in metabolic diseases.

The biological activity of 3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide is likely mediated through its ability to bind to various molecular targets. The presence of the fluorinated phenyl group may enhance lipophilicity, improving membrane permeability and facilitating interactions with cellular targets.

Potential Mechanisms Include:

  • Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity.
  • Enzyme Interaction : It could inhibit or activate enzymes involved in critical metabolic pathways.
  • Cellular Uptake : Enhanced permeability due to lipophilic characteristics may allow for greater cellular uptake, increasing its bioavailability.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various sulfanyl compounds, including derivatives similar to 3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
  • Anticancer Evaluation : In vitro assays demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Further studies are needed to establish the IC50 values and elucidate the mechanism of action .

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against Gram-positive bacteria
AnticancerCytotoxic effects on MCF-7 and A549 cells
Enzyme InhibitionPotential modulation of metabolic enzymes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.